4-Amino-N-methylaniline

Descripción general

Descripción

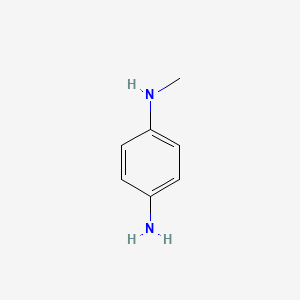

4-Amino-N-methylaniline is an organic compound with the chemical formula C7H10N2. It is a derivative of aniline, where the amino group is substituted at the fourth position and an N-methyl group is attached to the nitrogen atom. This compound is of significant interest due to its applications in various fields, including organic synthesis, pharmaceuticals, and materials science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Amino-N-methylaniline can be synthesized through several methods. One common approach involves the methylation of 4-aminoaniline using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide. The reaction typically proceeds under mild conditions, with the temperature maintained below 10°C to prevent side reactions .

Industrial Production Methods: In industrial settings, the compound is often produced through the catalytic methylation of aniline derivatives using methanol in the presence of a transition metal catalyst, such as cyclometalated ruthenium complexes.

Análisis De Reacciones Químicas

Types of Reactions: 4-Amino-N-methylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: It can be reduced to form corresponding amines.

Substitution: Electrophilic aromatic substitution reactions are common, where the amino group directs substitution to the ortho and para positions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Corresponding amines.

Substitution: Halogenated anilines, such as 2-bromo-4-amino-N-methylaniline.

Aplicaciones Científicas De Investigación

Chemical Synthesis

1. Intermediate in Organic Synthesis

4-Amino-N-methylaniline serves as a crucial intermediate in the synthesis of various organic compounds. It is utilized in the production of dyes, agrochemicals, and pharmaceuticals. For instance, it can be transformed into azo dyes through diazotization reactions, which are essential in textile applications .

2. Synthesis of Polyamides

This compound is also employed in the preparation of polyamides. Polyamides are significant in material science due to their mechanical properties and thermal stability. The amino group in this compound can react with carboxylic acids to form polyamide linkages, making it a valuable building block for high-performance polymers .

Dye Manufacturing

3. Azo Dyes Production

this compound is a precursor for azo dyes, which are widely used in the textile industry. The compound undergoes diazotization followed by coupling reactions to produce vibrant azo dyes that exhibit excellent color fastness properties. This application is critical for industries requiring durable and stable coloring agents .

Pharmaceutical Applications

4. Pharmaceutical Intermediates

In the pharmaceutical industry, this compound is used as an intermediate in the synthesis of various medicinal compounds. Its derivatives have been studied for potential therapeutic effects, including anti-inflammatory and analgesic properties. Research indicates that modifications of this compound can lead to novel drug candidates .

Toxicological Studies

5. Safety and Toxicology

While exploring its applications, it is essential to consider the toxicological profile of this compound. Studies indicate that exposure to this compound may pose health risks, including potential carcinogenic effects. Regulatory bodies have established guidelines for safe handling and exposure limits, particularly in occupational settings .

Case Studies

Mecanismo De Acción

The mechanism by which 4-Amino-N-methylaniline exerts its effects involves its interaction with molecular targets through its amino and methyl groups. These functional groups can participate in hydrogen bonding, electron donation, and nucleophilic attacks, influencing various biochemical pathways. The compound’s ability to undergo electrophilic aromatic substitution also plays a crucial role in its reactivity and interactions with other molecules .

Comparación Con Compuestos Similares

4-Methylaniline: Similar structure but lacks the N-methyl group.

N-Methylaniline: Similar structure but lacks the amino group at the fourth position.

2,4-Dinitro-N-methylaniline: Contains nitro groups instead of the amino group.

Uniqueness: 4-Amino-N-methylaniline is unique due to the presence of both an amino group and an N-methyl group, which confer distinct reactivity and properties. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs .

Actividad Biológica

4-Amino-N-methylaniline, also known as N-methyl-4-aminobenzene, is an aromatic amine that has garnered attention due to its biological activities, including potential toxicity and carcinogenicity. This article reviews the biological activity of this compound, focusing on its effects in various biological systems, toxicity data, and relevant case studies.

This compound is characterized by the following chemical formula:

- Molecular Formula : C₇H₉N₂

- Molecular Weight : 135.16 g/mol

Toxicological Studies

Research has shown that this compound exhibits significant toxicological effects. In a study involving rats, exposure to N-methylaniline led to notable hematological changes, including increased total bilirubin levels and alterations in serum chemistry at doses of 125 mg/kg/day. Significant findings included splenomegaly and pigment deposition in various tissues, indicating potential erythrocyte destruction and compensatory hematopoiesis .

| Parameter | Control Group | 125 mg/kg/day Group |

|---|---|---|

| Total Bilirubin (mg/dL) | Normal | Elevated |

| Absolute Spleen Weight (g) | Normal | Significantly Increased |

| Urine Volume (mL) | Normal | Increased |

| Tissue Pigmentation | None | Present |

Carcinogenic Potential

Evidence suggests that this compound may have carcinogenic properties. In studies involving animal models, transitional-cell carcinomas were observed in the urinary bladders of treated rats, with a clear dose-response relationship noted . The first tumors were detected at 61 weeks in females and 90 weeks in males at high doses.

The biological activity of this compound is thought to involve several mechanisms:

- Methemoglobin Formation : Exposure to N-methylaniline can lead to methemoglobinemia, a condition where hemoglobin is converted to methemoglobin, reducing oxygen transport capacity .

- Genotoxicity : Studies indicate that exposure to this compound can induce DNA damage and mutations in various cell lines, highlighting its potential as a genotoxic agent .

Case Studies

Several case studies have documented the effects of this compound exposure:

- Occupational Exposure : Workers exposed to high levels of N-methylaniline reported symptoms consistent with methemoglobinemia, including cyanosis and fatigue. Blood tests confirmed elevated methemoglobin levels.

- Environmental Impact : A study evaluating the effects of industrial runoff containing N-methylaniline on local aquatic life showed significant mortality rates among fish species exposed to contaminated water.

Propiedades

IUPAC Name |

4-N-methylbenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-9-7-4-2-6(8)3-5-7/h2-5,9H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVYWUQOTMZEJRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80211354 | |

| Record name | 4-Amino-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

623-09-6 | |

| Record name | N-Methyl-p-phenylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=623-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-N-methylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-N-methylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.792 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.